Ethyl 3,5-dichlorobenzoylformate
CAS No.: 845790-52-5
Cat. No.: VC2161401
Molecular Formula: C10H8Cl2O3
Molecular Weight: 247.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845790-52-5 |
|---|---|
| Molecular Formula | C10H8Cl2O3 |
| Molecular Weight | 247.07 g/mol |
| IUPAC Name | ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 |
| Standard InChI Key | HFWDXQZJACFSOU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Introduction
Ethyl 3,5-dichlorobenzoylformate is a chemical compound with the CAS number 845790-52-5. It is characterized by its molecular formula C10H8Cl2O3 and a molecular weight of 247.08 g/mol . This compound is part of a broader class of organic chemicals known for their diverse applications in synthesis and chemical research.
Synthesis and Applications
While specific synthesis methods for ethyl 3,5-dichlorobenzoylformate are not widely documented, compounds of similar structure often involve reactions between appropriate benzoyl chlorides and ethyl formate or related esterification processes. The applications of such compounds can range from pharmaceutical synthesis to materials science, depending on their chemical reactivity and stability.
Safety and Handling
Given the lack of detailed safety data, handling ethyl 3,5-dichlorobenzoylformate should follow general precautions for organic compounds, including the use of protective equipment and adherence to standard laboratory safety protocols. Halogenated compounds can be hazardous due to their potential toxicity and reactivity.
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate, a structurally related compound, has been more extensively studied. It has a melting point of 91°C to 92°C and a molecular weight of 240.17 g/mol . This comparison highlights the differences in physical properties and potential applications between nitro- and chloro-substituted benzene derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Ethyl 3,5-Dichlorobenzoylformate | C10H8Cl2O3 | 247.08 | Not specified |
| Ethyl 3,5-Dinitrobenzoate | C9H8N2O6 | 240.17 | 91-92 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume